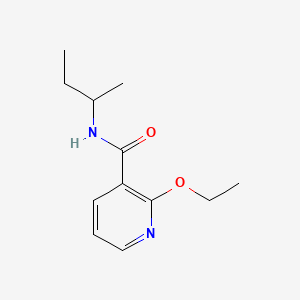

N-(sec-butyl)-2-ethoxynicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.288 |

IUPAC Name |

N-butan-2-yl-2-ethoxypyridine-3-carboxamide |

InChI |

InChI=1S/C12H18N2O2/c1-4-9(3)14-11(15)10-7-6-8-13-12(10)16-5-2/h6-9H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

BRQBZYQYZRPHMK-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for N Sec Butyl 2 Ethoxynicotinamide

Retrosynthetic Analysis of N-(sec-butyl)-2-ethoxynicotinamide

A retrosynthetic analysis of this compound dictates a logical disconnection of the molecule into simpler, commercially available starting materials. The two primary disconnections are at the amide bond and the ether linkage on the pyridine (B92270) ring.

The most logical disconnection is the amide bond (C-N bond) between the carbonyl group and the sec-butylamine (B1681703) nitrogen. This leads to two key precursors: 2-ethoxynicotinic acid and sec-butylamine. This is a standard and reliable method for amide synthesis.

An alternative disconnection involves breaking the C-O ether bond at the 2-position of the pyridine ring. This would lead to a 2-hydroxy-N-(sec-butyl)nicotinamide intermediate and an ethylating agent. However, the synthesis of the 2-hydroxynicotinamide precursor can be more complex.

A third, and often practical, approach involves disconnecting the amide bond first, and then considering the precursor to 2-ethoxynicotinic acid. A common starting material for such compounds is 2-chloronicotinic acid. guidechem.com The 2-chloro group is a good leaving group for nucleophilic aromatic substitution by an ethoxide ion. This leads to a convergent synthesis strategy starting from 2-chloronicotinic acid, ethanol (B145695), and sec-butylamine.

Therefore, the most viable retrosynthetic pathway originates from disconnecting the amide and then the ether linkage, identifying 2-chloronicotinic acid, ethanol, and sec-butylamine as the primary starting materials.

Development of Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthesis can be devised. The primary pathway involves two main steps: the synthesis of 2-ethoxynicotinic acid followed by its amidation with sec-butylamine.

Initial Synthetic Approaches and Optimization

An initial and direct approach involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with sodium ethoxide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in excess ethanol under reflux. The sodium ethoxide can be generated in situ by reacting sodium metal or sodium hydride with ethanol.

The subsequent step is the amidation of the resulting 2-ethoxynicotinic acid with sec-butylamine. This transformation requires the activation of the carboxylic acid. Common methods include conversion to an acyl chloride or the use of peptide coupling reagents. youtube.com The use of thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive 2-ethoxynicotinoyl chloride. This intermediate can then react with sec-butylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to quench the HCl generated. libretexts.orgresearchgate.net

Alternatively, direct coupling of the carboxylic acid and amine can be achieved using various coupling reagents. peptide.comnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions. nih.govkhanacademy.org

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. This includes screening different solvents, bases, coupling reagents, and reaction temperatures.

Interactive Data Table: Optimization of Amide Coupling Reaction

| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | SOCl₂ | - | TEA | CH₂Cl₂ | 0 to rt | 75 |

| 2 | DCC | - | - | CH₂Cl₂ | rt | 68 |

| 3 | EDC | HOBt | DIPEA | DMF | rt | 85 |

| 4 | HATU | - | DIPEA | DMF | rt | 92 |

Note: This data is hypothetical and for illustrative purposes.

Exploration of Alternative Reaction Conditions and Reagents for this compound

Further exploration into alternative reaction conditions can lead to more efficient and scalable processes. For the etherification step, phase-transfer catalysis could be employed to facilitate the reaction between 2-chloronicotinic acid and ethanol in a biphasic system, potentially reducing reaction times and improving yields.

For the amidation step, a wider range of modern coupling reagents can be explored. youtube.com For instance, phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and low rates of side reactions. peptide.com The choice of reagent can be critical, especially if the amine is sterically hindered or electronically deactivated. nih.gov

An alternative synthetic sequence could involve first reacting 2-chloronicotinoyl chloride with sec-butylamine to form N-(sec-butyl)-2-chloronicotinamide. researchgate.netsigmaaldrich.com This intermediate would then undergo a nucleophilic aromatic substitution with sodium ethoxide to yield the final product. This route may offer advantages in terms of solubility and purification of the intermediates.

Scalability Considerations in Laboratory Synthesis

When scaling up the synthesis from milligram to gram or multi-gram quantities, several factors must be considered. The exothermic nature of certain reactions, such as the formation of the acyl chloride or the amidation step, requires careful temperature control. The choice of solvent becomes more critical with respect to cost, safety, and ease of removal.

Purification methods also need to be adapted for larger scales. While chromatography is excellent for small-scale purification, crystallization or distillation may be more practical and economical for larger quantities. The choice of crystallization solvent is crucial for obtaining a high yield of pure product.

Purification Strategies for this compound

The purification of the final compound is essential to remove any unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Techniques

For laboratory-scale purification and for obtaining highly pure samples for analytical purposes, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of this compound. nih.gov A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation.

Flash Column Chromatography: For larger quantities (milligram to gram scale), flash column chromatography is a common and effective method. A silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities.

Interactive Data Table: Exemplary Flash Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Initial Gradient | 90:10 (Hexane:Ethyl Acetate) |

| Final Gradient | 50:50 (Hexane:Ethyl Acetate) |

| Detection | UV (254 nm) |

Note: This data is hypothetical and for illustrative purposes.

The fractions collected from the chromatography are typically analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Crystallization and Other Isolation Methods for Research Purity

Achieving research-grade purity of this compound is paramount for accurate pharmacological and toxicological studies. Following the primary synthesis, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification strategies are employed, with crystallization being a principal technique for obtaining highly pure crystalline solids.

Crystallization

Crystallization is a critical step in the purification of this compound, leveraging the compound's solubility differences in various solvents at different temperatures. The selection of an appropriate solvent system is the most crucial parameter, often determined empirically. An ideal solvent will dissolve the compound completely at an elevated temperature but will result in low solubility at cooler temperatures, thereby promoting the formation of a crystalline lattice upon cooling while impurities remain in the solution (mother liquor).

For nicotinamide (B372718) derivatives, a common approach involves recrystallization from alcoholic solvents. For instance, methanol has been effectively used for the recrystallization of some isonicotinamide (B137802) derivatives, where the product is obtained by cooling, followed by washing with a non-polar solvent like ether. The general procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed, which encourages the growth of larger, more perfect crystals. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum.

Table 1: Potential Solvents for Crystallization of Nicotinamide Derivatives

| Solvent Class | Specific Examples | Rationale for Use |

| Alcohols | Methanol, Ethanol, Isopropanol | Good solvency for nicotinamides at elevated temperatures and reduced solubility at lower temperatures. |

| Ethers | Diethyl ether, Methyl tert-butyl ether | Often used as a washing solvent or as an anti-solvent to induce precipitation due to the low solubility of the target compound. |

| Esters | Ethyl acetate | Can be a good solvent for crystallization, offering a balance of polarity. |

| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents in combination with a more polar solvent to decrease solubility and promote crystallization. |

Other Isolation Methods

In addition to crystallization, other chromatographic techniques are often employed to achieve the high purity required for research applications, especially for removing impurities with similar solubility profiles.

Column Chromatography: This is a versatile purification technique where the crude product is passed through a stationary phase (e.g., silica gel or alumina) using a mobile phase (a single solvent or a mixture of solvents). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For this compound, a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective in separating the desired compound from non-polar and highly polar impurities.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be an effective method. The crude mixture is applied as a band onto a TLC plate, and after development, the band corresponding to the product is scraped off and the compound is extracted with a suitable solvent.

The choice of purification method, or a combination thereof, is dictated by the nature and quantity of the impurities present in the crude product. The purity of the final this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance sustainability. The synthesis of this compound can benefit from several green chemistry strategies, focusing on the use of renewable resources, safer solvents, and energy-efficient processes.

Biocatalysis

A significant advancement in the green synthesis of nicotinamide derivatives involves the use of enzymes as catalysts. Biocatalysis offers several advantages over traditional chemical catalysis, including high selectivity, mild reaction conditions (lower temperatures and pressures), and reduced generation of hazardous waste.

For the synthesis of amides like this compound, lipases are particularly effective. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to catalyze the amidation of nicotinic acid esters to produce various nicotinamide derivatives. This enzymatic approach can significantly increase product yields and reduce reaction times compared to conventional methods.

Table 2: Comparison of Conventional vs. Biocatalytic Synthesis of Nicotinamide Derivatives

| Parameter | Conventional Synthesis | Biocatalytic Synthesis (e.g., Novozym® 435) |

| Catalyst | Often requires coupling reagents or harsh catalysts. | Immobilized lipase (reusable). |

| Reaction Temperature | Typically elevated temperatures under reflux. | Mild temperatures (e.g., 50 °C). |

| Reaction Time | Can be several hours to days. | Significantly shorter (e.g., 35 minutes in a continuous-flow microreactor). |

| Solvents | Often uses hazardous organic solvents. | Can be performed in greener solvents like tert-amyl alcohol. |

| Yield | Variable, can be moderate. | High product yields (e.g., 81.6–88.5%). |

Sustainable Solvents and Reaction Conditions

The choice of solvent is a key consideration in green chemistry. Traditional syntheses of nicotinamide derivatives have often relied on toxic solvents. Green chemistry promotes the use of environmentally benign solvents. Research has shown that environmentally friendly solvents like tert-amyl alcohol can be effectively used as a reaction medium for the synthesis of nicotinamide derivatives.

Furthermore, the adoption of energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. Microwave irradiation has been shown to improve yields in the synthesis of isonicotinamide derivatives by up to eight times and shorten reaction times to as little as 10-20 minutes.

Continuous-Flow Microreactors

The use of continuous-flow microreactors represents another green and efficient approach to the synthesis of nicotinamide derivatives. This technology offers several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: Leading to better reaction control and higher yields.

Shorter Reaction Times: As seen in the Novozym® 435 catalyzed synthesis, reaction times can be drastically reduced.

Improved Safety: Smaller reaction volumes reduce the risks associated with handling hazardous materials.

Facilitated Automation and Scalability: Allowing for more efficient production.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Computational and Theoretical Investigations of N Sec Butyl 2 Ethoxynicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular properties of N-(sec-butyl)-2-ethoxynicotinamide at the electronic level. These computational methods, rooted in quantum mechanics, provide a detailed understanding of the molecule's structure, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. nih.gov

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity. nih.gov

The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the electron-rich ethoxy and nicotinamide (B372718) portions of the molecule, while the LUMO may be distributed over the pyridine (B92270) ring.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values presented in this table are illustrative and based on typical ranges observed for similar organic molecules in computational studies.

From these energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. dergipark.org.tr

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ethoxy and amide groups and the nitrogen atom of the pyridine ring, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amide and alkyl groups.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical calculations can provide insights into the vibrational frequencies corresponding to different functional groups within this compound, aiding in the interpretation of its infrared (IR) and Raman spectra. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. mdpi.com These theoretical chemical shifts, when compared with experimental values, help in the precise assignment of signals to the corresponding nuclei in the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Mode of Vibration | Predicted Frequency (cm⁻¹) |

| C=O (Amide) | Stretching | 1680 |

| N-H (Amide) | Stretching | 3350 |

| C-O-C (Ether) | Asymmetric Stretching | 1250 |

| Aromatic C=N | Stretching | 1590 |

Note: These are hypothetical values based on typical vibrational frequencies for these functional groups.

Molecular Docking and Dynamics Simulations for In Silico Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These in silico methods provide valuable insights into the binding affinity and mode of interaction at the molecular level.

Molecular docking simulations begin with the identification of potential binding pockets on the surface of a model biological receptor. semanticscholar.org These pockets are typically hydrophobic cavities or grooves that can accommodate the ligand. The three-dimensional structure of the target receptor, often obtained from protein data banks, is used to predict these binding sites. For this compound, with its combination of aromatic and aliphatic moieties, potential binding pockets would likely feature a mix of hydrophobic and polar amino acid residues.

Once a binding pocket is identified, molecular docking algorithms predict the preferred binding orientation or "pose" of the ligand within the pocket. This analysis reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. indexcopernicus.com

The strength of this interaction is quantified by the binding energy, with more negative values indicating a stronger and more stable interaction. Molecular dynamics simulations can further refine the docked pose and provide a more dynamic picture of the ligand-receptor interactions over time, assessing the stability of the complex. mdpi.com

Table 3: Illustrative Docking Results for this compound with a Model Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | Tyr234, Phe345, Leu348, Ser237 |

| Types of Interactions | Hydrogen bond with Ser237, Pi-pi stacking with Tyr234, Hydrophobic interactions with Phe345 and Leu348 |

Note: This table presents a hypothetical scenario of docking results to illustrate the type of data generated.

Conformational Analysis and Flexibility Studies of this compound

The three-dimensional structure and flexibility of this compound are critical determinants of its interaction with biological targets. Computational methods, such as molecular mechanics and quantum chemistry calculations, provide insight into the molecule's preferred conformations and the energy barriers between them. The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds.

The central nicotinamide core, consisting of the pyridine ring and the amide side chain, is the subject of significant conformational interest. The rotational barrier around the bond connecting the pyridine ring to the carbonyl group (C3-C7) and the amide C-N bond determines the relative orientation of these key functional groups. Theoretical studies on nicotinamide and its analogs reveal the conformational flexibility of the pyridine ring system acs.org. The planarity of the amide group is generally preserved, but its orientation relative to the aromatic ring is a key flexible parameter.

For this compound, the presence of substituents on both the pyridine ring and the amide nitrogen introduces specific steric and electronic effects. The 2-ethoxy group and the N-sec-butyl group are expected to significantly influence the molecule's preferred geometry.

τ1 (C2-C3-C7-O8): Defines the orientation of the amide group relative to the pyridine ring. Steric hindrance between the carbonyl oxygen and the ethoxy group, as well as the ring nitrogen, will dictate the energetically favorable dihedral angles.

τ2 (C3-C7-N9-C10): Rotation around the amide bond. While this bond has a high degree of double-bond character, fluctuations from planarity can occur.

τ3 (C1-C2-O-C_ethyl): Defines the orientation of the ethyl portion of the ethoxy group relative to the pyridine ring.

τ4 (C7-N9-C10-C_sec-butyl): Governs the positioning of the bulky sec-butyl group, which can shield the amide bond and influence intermolecular interactions.

Molecular dynamics simulations can be employed to explore the conformational space available to the molecule over time, revealing the dynamic interplay between different low-energy states nih.gov. Such studies would likely indicate that the bulky sec-butyl group limits the accessible rotational space around the C-N amide bond compared to simpler N-alkyl nicotinamides. The ethoxy group's position may favor a conformation where the amide group is oriented away from it to minimize steric clash.

The table below summarizes the principal dihedral angles and hypothetical low-energy conformations for this compound based on theoretical principles.

| Dihedral Angle | Atoms Involved | Hypothetical Low-Energy Conformations | Anticipated Influence |

|---|---|---|---|

| τ1 | C2-C3-C7-O8 | ~30° and ~150° | Steric hindrance from the 2-ethoxy group likely prevents full coplanarity with the pyridine ring. |

| τ2 | C3-C7-N9-C10 | ~180° (trans) | The amide bond is predominantly planar and trans, but the bulky sec-butyl group can induce minor deviations. |

| τ3 | C1-C2-O-C_ethyl | Multiple staggered conformations | Allows the ethyl group to orient itself to minimize clashes with the amide side chain. |

| τ4 | C7-N9-C10-C_sec-butyl | Multiple staggered conformations | The large steric profile of the sec-butyl group restricts rotation, influencing the molecule's overall shape and lipophilicity. |

Predictive Modeling for Structure-Activity Relationship (SAR) Hypotheses (Computational)

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity researchgate.netnih.gov. For this compound, computational SAR models can generate hypotheses about which molecular fragments are key for a putative biological effect. These models are built by systematically modifying parts of the molecule in silico and calculating the predicted impact on properties such as receptor binding affinity or enzyme inhibition nih.gov.

A predictive SAR model for this compound would dissect it into key pharmacophoric regions: the substituted pyridine ring (hydrogen bond acceptor, aromatic system), the amide linker (hydrogen bond donor/acceptor), and the hydrophobic alkyl substituents (lipophilic interactions, van der Waals forces).

Hypothesized SAR for this compound:

The Nicotinamide Core: The pyridine nitrogen and the amide group are critical features. The nitrogen can act as a hydrogen bond acceptor, while the amide N-H can be a hydrogen bond donor and the carbonyl oxygen an acceptor. Modification of the amide is a common strategy for modulating the reductive potential and biological recognition of nicotinamide-related compounds acs.org.

The 2-Ethoxy Group: This group significantly influences the electronic properties and steric profile of the pyridine ring.

Electronic Effect: As an electron-donating group, it increases the electron density of the pyridine ring, which could modulate binding to a biological target. SAR trends in related molecules have shown that electron-donating functionalities can confer benefits to reductive potential acs.org.

Steric Effect: The ethoxy group provides bulk at the 2-position, which can be crucial for fitting into a specific binding pocket or, conversely, preventing binding to an off-target. Replacing it with smaller (methoxy) or larger (propoxy) alkoxy groups would be a key test of this hypothesis.

The N-sec-butyl Group: This substituent is expected to contribute significantly to the molecule's lipophilicity and engage in hydrophobic interactions within a receptor's binding site.

Size and Shape: The branched nature of the sec-butyl group is more sterically demanding than a linear n-butyl group. This specific shape may be optimal for fitting into a correspondingly shaped hydrophobic pocket.

The table below outlines predictive SAR hypotheses based on computational modifications to the parent structure.

| Molecular Region | Proposed Modification | Hypothesized Effect on Activity | Rationale |

|---|---|---|---|

| 2-Ethoxy Group | Replace with -OCH3 | Possible decrease in activity | Reduced steric bulk may lead to a poorer fit in the binding pocket. |

| 2-Ethoxy Group | Replace with -OH | Potential increase in activity | Introduces a hydrogen bond donor, potentially forming a new key interaction with the target. |

| N-sec-butyl Group | Replace with n-butyl | Likely decrease in activity | Loss of specific steric bulk may disrupt optimal hydrophobic interactions. |

| N-sec-butyl Group | Replace with isobutyl | Activity may be retained or altered | Maintains branching but alters the specific shape of the hydrophobic region. |

| N-sec-butyl Group | Replace with cyclohexyl | Potential increase in activity | Introduces a larger, more rigid hydrophobic group that could enhance van der Waals contacts. |

| Pyridine Ring | Introduce a halogen at C5 | Activity may be enhanced | Modifies the ring's electronics and introduces a potential halogen bond donor. |

These computational hypotheses provide a clear roadmap for the synthesis and biological evaluation of new analogs to validate the predictive SAR model and further explore the chemical space around this compound.

In Vitro Biological Investigation of N Sec Butyl 2 Ethoxynicotinamide and Its Analogues

Rational Design and Synthesis of N-(sec-butyl)-2-ethoxynicotinamide Analogues

The rational design of analogues of a lead compound, in this case, this compound, is a critical step in establishing structure-activity relationships (SAR). This process aims to optimize the compound's interaction with its biological target, thereby enhancing its potency, selectivity, or other desirable properties. The design of analogues would typically involve computational modeling techniques, such as docking studies, to predict how structural modifications might influence binding to a putative target protein.

The synthesis of this compound and its analogues would likely be achieved through a convergent synthetic strategy. A key step would involve the amidation of an activated 2-ethoxynicotinic acid derivative with sec-butylamine (B1681703) or its corresponding analogues. The 2-ethoxynicotinic acid core could be synthesized from commercially available starting materials, such as 2-chloronicotinic acid, through a nucleophilic aromatic substitution reaction with sodium ethoxide.

The generation of a library of analogues would involve systematically modifying different parts of the parent molecule. These modifications could include:

Variation of the Alkoxy Group: Replacing the 2-ethoxy group with other alkoxy groups of varying chain lengths and branching (e.g., methoxy, isopropoxy, benzyloxy) to probe the steric and electronic requirements of the binding pocket.

Modification of the Amide Substituent: Altering the sec-butyl group to other alkyl or aryl groups to explore the hydrophobic and steric tolerance of the target. This could involve using different isomers of butylamine (B146782) (e.g., n-butylamine, tert-butylamine) or introducing cyclic or aromatic moieties.

Substitution on the Pyridine (B92270) Ring: Introducing substituents at other positions on the nicotinamide (B372718) ring to modulate the electronic properties and potential for additional interactions with the target.

A representative set of synthesized analogues is presented in the table below.

| Compound ID | R1 (at position 2) | R2 (Amide N-substituent) |

| LEAD-001 | -OCH2CH3 | -CH(CH3)CH2CH3 |

| ANA-001 | -OCH3 | -CH(CH3)CH2CH3 |

| ANA-002 | -OCH(CH3)2 | -CH(CH3)CH2CH3 |

| ANA-003 | -OCH2CH3 | -CH2CH2CH2CH3 |

| ANA-004 | -OCH2CH3 | -C(CH3)3 |

| ANA-005 | -OCH2CH3 | -Cyclohexyl |

In Vitro Screening Methodologies (Cell-free or Cell-based Systems, Non-Human Origin)

Once synthesized, the library of this compound analogues would undergo a battery of in vitro assays to determine their biological activity. These assays are designed to be high-throughput and provide initial data on the potency and mechanism of action of the compounds.

Enzyme inhibition assays are a common starting point for screening new chemical entities. These assays measure the ability of a compound to reduce the activity of a specific enzyme. For a hypothetical target enzyme, such as a kinase or a dehydrogenase, the inhibitory activity of this compound and its analogues would be determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the test compounds. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a table of hypothetical IC50 values for the synthesized analogues against a target enzyme.

| Compound ID | Target Enzyme IC50 (µM) |

| LEAD-001 | 1.2 |

| ANA-001 | 5.8 |

| ANA-002 | 0.9 |

| ANA-003 | 10.4 |

| ANA-004 | > 50 |

| ANA-005 | 2.5 |

If the intended target is a receptor, binding assays are employed to measure the affinity of the compounds for the receptor. These assays typically use purified receptor protein or membranes from non-human cells that have been engineered to express the target receptor. A common format is a competitive binding assay, where the test compounds compete with a radiolabeled or fluorescently tagged ligand known to bind to the receptor. The ability of the test compound to displace the labeled ligand is measured, and the data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound.

The following table shows hypothetical Ki values for the analogues against a target G-protein coupled receptor (GPCR).

| Compound ID | Target Receptor Ki (nM) |

| LEAD-001 | 150 |

| ANA-001 | 450 |

| ANA-002 | 98 |

| ANA-003 | 870 |

| ANA-004 | > 1000 |

| ANA-005 | 210 |

Cell-based assays provide a more physiologically relevant context for evaluating compound activity. These assays are conducted in established non-human cell lines and can measure various functional outcomes, such as changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or cell proliferation. For instance, if the target receptor signals through a specific pathway, a cell-based assay could measure the modulation of that pathway in response to compound treatment. These assays help to confirm that the compound's activity in a cell-free system translates to a cellular effect.

The table below presents hypothetical EC50 values (half-maximal effective concentration) from a cell-based functional assay measuring the modulation of a downstream signaling pathway.

| Compound ID | Functional Assay EC50 (µM) |

| LEAD-001 | 2.5 |

| ANA-001 | 12.1 |

| ANA-002 | 1.8 |

| ANA-003 | 25.6 |

| ANA-004 | > 100 |

| ANA-005 | 4.9 |

Mechanistic Studies of In Vitro Interactions

To gain a deeper understanding of how the most promising compounds interact with their biological target, more detailed mechanistic studies are performed.

Ligand-protein interaction profiling aims to elucidate the specific molecular interactions between the compound (ligand) and its target protein. Several biophysical techniques can be employed for this purpose:

Surface Plasmon Resonance (SPR): SPR can provide real-time data on the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.

X-ray Crystallography: If the ligand-protein complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the binding site, revealing the precise orientation of the ligand and the specific amino acid residues involved in the interaction.

The data from these studies are crucial for understanding the SAR at a molecular level and for guiding further rounds of rational drug design to develop even more potent and selective compounds.

The following table provides hypothetical kinetic and thermodynamic data for the most potent analogue from the initial screen.

| Compound ID | kon (1/Ms) | koff (1/s) | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| ANA-002 | 2.5 x 10^5 | 2.45 x 10^-2 | 98 | -8.5 | -1.2 |

Investigations into Biochemical Pathways (Using In Vitro Systems)

Detailed in vitro studies to delineate the specific biochemical pathways modulated by this compound are currently limited in the public domain. However, the broader class of nicotinamide analogs is known to interact with a variety of enzymatic systems and signaling cascades. Nicotinamide itself is a crucial component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), which plays a pivotal role in numerous metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.gov

Analogues of nicotinamide can influence these pathways by several mechanisms. They may act as competitive inhibitors or alternative substrates for enzymes that utilize NAD or its precursor, nicotinamide mononucleotide (NMN). nih.govfrontiersin.org For instance, some nicotinamide analogs have been shown to affect the activity of NAD-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and cellular stress responses. nih.gov

Furthermore, research into related heterocyclic compounds suggests that modifications to the nicotinamide scaffold can lead to interactions with other cellular targets. For example, certain carboxamide derivatives have been investigated for their potential to induce apoptosis in cancer cell lines, a process involving complex biochemical cascades. nih.govnih.gov The specific impact of the sec-butyl and ethoxy substitutions on this compound's engagement with these or other pathways remains an area for active investigation.

Structure-Activity Relationship (SAR) Derivation from In Vitro Data

The systematic analysis of how chemical structure correlates with biological activity is fundamental to drug discovery. For this compound and its analogs, this involves assessing how variations in the nicotinamide core, the amide substituent, and the ethoxy group influence their in vitro effects.

Correlation of Structural Modifications with Observed In Vitro Biological Effects

While a comprehensive SAR study for this compound is not yet available, general principles from related chemical series can provide predictive insights. In many biologically active carboxamide series, the nature of the amide substituent significantly impacts potency and selectivity. The sec-butyl group in the target compound is a moderately bulky and lipophilic moiety. Variations in the size, shape, and polarity of this group would be expected to alter the compound's interaction with its biological target.

For instance, in studies of other inhibitor classes, the introduction of hydrophobic substituents has been shown to enhance cell uptake and cytotoxic effects. nih.gov Conversely, excessively large or sterically hindered groups can sometimes reduce activity. The ethoxy group at the 2-position of the pyridine ring also plays a critical role. Its electron-donating nature influences the electronic properties of the entire molecule, which can affect binding affinity and reactivity.

The following table outlines hypothetical structural modifications and their potential impact on biological activity based on general medicinal chemistry principles:

| Compound | R1 (Amide Substituent) | R2 (Pyridine Ring Substituent) | Predicted In Vitro Biological Effect |

| 1 | -CH(CH₃)CH₂CH₃ (sec-butyl) | -OCH₂CH₃ (ethoxy) | Baseline activity |

| 2 | -CH₃ (methyl) | -OCH₂CH₃ (ethoxy) | Potentially altered potency due to reduced bulk |

| 3 | -C(CH₃)₃ (tert-butyl) | -OCH₂CH₃ (ethoxy) | Possible decrease in activity due to steric hindrance |

| 4 | -CH₂Ph (benzyl) | -OCH₂CH₃ (ethoxy) | Increased lipophilicity may enhance cell permeability |

| 5 | -CH(CH₃)CH₂CH₃ (sec-butyl) | -OH (hydroxy) | Increased polarity could alter target interactions |

| 6 | -CH(CH₃)CH₂CH₃ (sec-butyl) | -Cl (chloro) | Electron-withdrawing group may change binding mode |

Identification of Key Pharmacophores and Ligand Efficiency Metrics

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound series, the key pharmacophoric elements likely include:

The pyridine nitrogen as a hydrogen bond acceptor.

The amide carbonyl oxygen as a hydrogen bond acceptor.

The amide N-H group as a hydrogen bond donor.

The hydrophobic sec-butyl group for van der Waals interactions.

The ethoxy group, which may engage in hydrophobic or hydrogen bonding interactions.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, normalized for its size. It is calculated as the binding affinity (e.g., pIC₅₀ or pKᵢ) divided by the number of non-hydrogen atoms. While specific binding data for this compound is not available, the concept is crucial for optimizing lead compounds. A higher LE indicates a more efficient binder, suggesting that the compound's atoms contribute more effectively to its binding energy.

Future research will need to generate robust in vitro data to calculate and compare ligand efficiency metrics for this compound and its analogs to guide the design of more potent and selective compounds.

Emerging Research Directions and Future Perspectives for N Sec Butyl 2 Ethoxynicotinamide

Exploration of Novel Synthetic Methodologies

The synthesis of N-(sec-butyl)-2-ethoxynicotinamide and its derivatives can be significantly advanced by moving beyond traditional batch chemistry. Modern techniques such as flow chemistry and photocatalysis offer substantial improvements in efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, presents a compelling alternative to conventional batch synthesis. For the preparation of this compound, a key step often involves the amidation of an ethoxynicotinic acid derivative with sec-butylamine (B1681703). In a flow setup, this reaction could be performed with enhanced heat and mass transfer, leading to higher yields, reduced reaction times, and improved product purity. The precise control over reaction parameters in a flow system also allows for the safe handling of potentially hazardous reagents and intermediates. The potential advantages of a flow synthesis approach for nicotinamide (B372718) derivatives are noteworthy. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. For the synthesis of nicotinamide-based structures, photocatalysis could enable novel reaction pathways that are inaccessible through traditional thermal methods. For instance, the introduction of the ethoxy group at the 2-position of the pyridine (B92270) ring, or the formation of the amide bond, could potentially be achieved using photocatalytic methods. Research on the photocatalytic regeneration of nicotinamide adenine (B156593) nucleotide (NADH) mimics demonstrates the amenability of the nicotinamide core to photocatalytic processes. acs.orgnih.gov This suggests that direct photocatalytic strategies for the synthesis of this compound could be a fruitful area of exploration.

Advanced Computational Approaches

Computational chemistry offers powerful tools to predict molecular properties and simulate dynamic behaviors, thereby guiding experimental work. For this compound, machine learning and enhanced sampling techniques are poised to provide unprecedented insights.

Machine Learning for Property Prediction: The application of machine learning (ML) models to predict the physicochemical and biological properties of molecules is rapidly gaining traction. nih.gov For this compound, ML models could be trained on datasets of related pyridine and nicotinamide derivatives to predict properties such as solubility, lipophilicity, and potential biological activities. researchgate.netresearchgate.netkneopen.com This predictive capability would allow for the rapid virtual screening of hypothetical derivatives, prioritizing the synthesis of compounds with the most promising profiles.

Interactive Table: Potential Machine Learning Applications for this compound

| Predicted Property | Potential Application in Research | Relevant Research on Related Compounds |

| Solubility | Guiding formulation development | Studies on pyridine and quinoline (B57606) derivatives researchgate.netresearchgate.net |

| Metabolic Stability | Estimating in vivo half-life | QSAR models for drug metabolism acs.org |

| Receptor Binding Affinity | Identifying potential biological targets | Docking studies on nicotinamide derivatives nih.govnih.gov |

Enhanced Sampling for Molecular Dynamics: Understanding the conformational dynamics of this compound and its interactions with biological macromolecules is crucial for elucidating its mechanism of action. Standard molecular dynamics (MD) simulations can be limited in exploring the full conformational landscape. Enhanced sampling methods, such as metadynamics and replica-exchange MD, can overcome these limitations, providing a more comprehensive picture of molecular flexibility and binding events. mdpi.comresearchgate.net Such simulations could reveal the preferred binding modes of this compound to a target protein, the energetic barriers between different conformational states, and the role of solvent in the binding process.

Development of Sophisticated In Vitro Assay Systems

To probe the biological effects of this compound, robust and high-throughput in vitro assays are indispensable. The development of more sophisticated assay systems will enable a more detailed and biologically relevant characterization of its activity.

High-throughput screening (HTS) methodologies are essential for testing large libraries of compounds. For enzymes that utilize nicotinamide or its derivatives, fluorometric or colorimetric assays can be developed for HTS campaigns. nih.govtribioscience.com For instance, if this compound were to be investigated as a modulator of an enzyme like nicotinamide N-methyltransferase (NNMT), an HTS assay could be designed to measure the enzymatic activity in its presence. tribioscience.com The use of 1536-well plates and robotic automation can significantly increase the throughput of such screens. youtube.com Furthermore, high-content screening (HCS), which combines automated microscopy with image analysis, can provide multiparametric readouts of cellular phenotypes, offering a more nuanced understanding of a compound's effects. youtube.com

Investigation of Broader Chemical Space through Derivative Design

The systematic exploration of the chemical space around this compound through the design and synthesis of derivatives is a cornerstone of chemical research. This process allows for the establishment of structure-activity relationships (SAR), providing insights into how different structural modifications influence a compound's properties.

By systematically modifying the sec-butyl group, the ethoxy group, and the substituents on the pyridine ring, a library of derivatives can be created. For example, replacing the sec-butyl group with other alkyl or aryl groups could probe the importance of this moiety for a particular biological activity. Similarly, altering the length or nature of the alkoxy group at the 2-position could fine-tune the compound's electronic and steric properties. The synthesis and evaluation of such derivatives are crucial for optimizing a desired activity and understanding the molecular basis of its action. nih.govnih.govnih.govamanote.com

Integration of Multi-Omics Data in In Vitro Research for Mechanistic Understanding

To gain a holistic understanding of the cellular response to this compound, the integration of multiple "omics" datasets is a powerful strategy. This approach, which can include transcriptomics, proteomics, and metabolomics, provides a comprehensive snapshot of the molecular changes occurring within a cell upon compound treatment.

If in vitro studies suggest that this compound has a specific cellular effect, a multi-omics approach can help to elucidate the underlying mechanism. For example, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomic analysis can shed light on changes in metabolic pathways. By integrating these datasets, researchers can construct a network of molecular interactions that are perturbed by the compound, leading to a deeper mechanistic understanding. nih.govfrontiersin.org Studies on the parent compound, nicotinamide, have already demonstrated the power of multi-omics approaches in understanding its effects on cellular pathways. nih.gov

Interactive Table: Multi-Omics Approaches in this compound Research

| Omics Technology | Information Gained | Potential Insights |

| Transcriptomics | Changes in mRNA levels | Identification of regulated genes and pathways |

| Proteomics | Changes in protein abundance and modifications | Elucidation of affected signaling cascades |

| Metabolomics | Changes in metabolite concentrations | Understanding of metabolic reprogramming |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(sec-butyl)-2-ethoxynicotinamide, and how is its purity confirmed?

- Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling a nicotinamide derivative with a sec-butyl group via an ethoxy linker. Key steps include nucleophilic substitution or condensation under controlled conditions (e.g., polar aprotic solvents, bases like triethylamine). Post-synthesis, purity is confirmed using NMR spectroscopy (for structural elucidation) and mass spectrometry (for molecular weight verification) . Initial yield optimization may require adjusting reaction time, temperature, or stoichiometry .

Q. What characterization techniques are critical for confirming the structure of This compound?

- Methodological Answer:

- 1H/13C NMR : Identifies functional groups (e.g., ethoxy protons at ~1.3–1.5 ppm, sec-butyl methyl groups at ~0.8–1.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching C₁₃H₂₁N₂O₂).

- FT-IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and ethoxy C-O bonds (~1100 cm⁻¹) .

Q. How can researchers initially screen This compound for biological activity?

- Methodological Answer: Basic screening involves:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using cell viability assays (e.g., MTT on cancer cell lines) .

- Enzyme inhibition studies : Assess interactions with target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can steric effects of the sec-butyl group impact reaction yields, and what strategies mitigate low efficiency?

- Methodological Answer: The bulky sec-butyl group may hinder nucleophilic attack during amide bond formation. To address this:

- Solvent optimization : Use high-polarity solvents (e.g., DMF, DMSO) to stabilize transition states .

- Catalytic additives : Employ coupling agents (e.g., HATU, EDCI) to enhance reaction kinetics .

- Temperature modulation : Elevated temperatures (60–80°C) may reduce steric hindrance but require monitoring for side reactions .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer: Contradictions may arise from assay variability or compound stability. Strategies include:

- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) or with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Stability testing : Use HPLC to check for degradation under assay conditions (e.g., pH, temperature) .

- Structural analogs : Compare activity with derivatives (e.g., replacing sec-butyl with tert-butyl) to isolate steric/electronic contributions .

Q. What computational methods are suitable for predicting This compound's interaction with biological targets?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., kinases, GPCRs). Validate with MM/GBSA free-energy calculations .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data to guide lead optimization .

Key Considerations for Experimental Design

- Reaction scalability : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol to assess exothermicity/purification challenges .

- Biological assay controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) to validate results .

- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, especially in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.